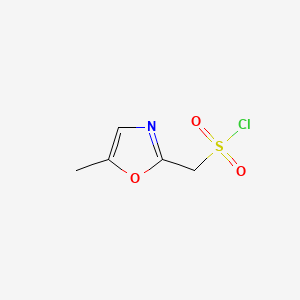
(5-Methyloxazol-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyloxazol-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H7ClNO3S. It is a derivative of methanesulfonyl chloride, featuring a methyloxazole ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5-Methyloxazol-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common route involves the reaction of methanesulfonyl chloride with 5-methyloxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyloxazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Addition Reactions: It can add to alkenes and alkynes, forming sulfonylated products.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures for substitution reactions, ambient conditions for addition reactions
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
(5-Methyloxazol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Methyloxazol-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, typically nitrogen, oxygen, or sulfur. This reaction often proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in the formation of the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the oxazole ring, used in similar reactions.
(5-Methylisoxazol-3-yl)methanesulfonyl chloride: A structural isomer with the isoxazole ring instead of the oxazole ring.
(5-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride: Another analog with a tetrahydrofuran ring.
Uniqueness
(5-Methyloxazol-2-yl)methanesulfonyl chloride is unique due to the presence of the methyloxazole ring, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the oxazole ring is required for biological activity or chemical functionality.
Propriétés
Formule moléculaire |
C5H6ClNO3S |
|---|---|
Poids moléculaire |
195.62 g/mol |
Nom IUPAC |
(5-methyl-1,3-oxazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-7-5(10-4)3-11(6,8)9/h2H,3H2,1H3 |
Clé InChI |
ILORDOFYQKXBEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


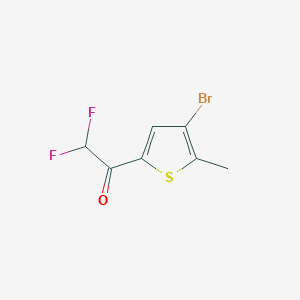
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
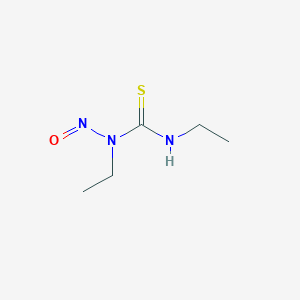
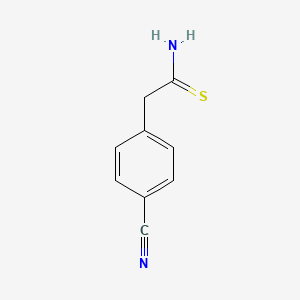
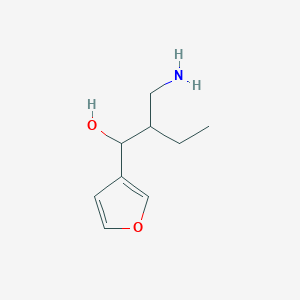
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
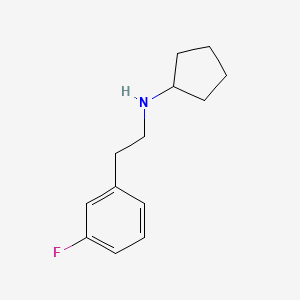
![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
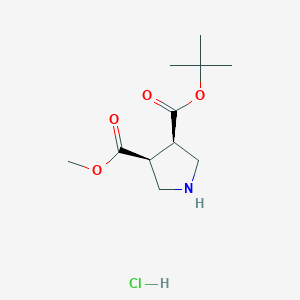
![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
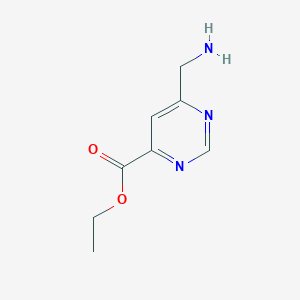

![tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13523893.png)
